7-Hydroxyisatin

Description

Properties

IUPAC Name |

7-hydroxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)9-8(12)7(4)11/h1-3,10H,(H,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRMULBVRCNCPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Indole: A Technical Guide to the Discovery and Isolation of 7-Hydroxyisatin from Natural Sources

This guide provides an in-depth exploration of 7-Hydroxyisatin, an oxidized indole of significant interest to the scientific community. We will navigate its discovery in natural sources, focusing on a strategic approach to its isolation and purification. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of this compound

Isatin (1H-indole-2,3-dione) is not merely a synthetic curiosity but an endogenous compound found across various life forms, from plants to humans. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antioxidant, and neurological properties.[1][2] The hydroxylation of the isatin scaffold, particularly at the 5, 6, and 7-positions, has been shown to modulate its bioactivity, making these derivatives prime candidates for further investigation in drug discovery programs.[2] this compound, with its potential for unique biological interactions, represents a valuable target for natural product chemists.

Natural Occurrence: Unveiling the Botanical and Microbial Sources

Isatin and its substituted derivatives have been identified in a variety of natural sources. Notably, the Cannonball Tree (Couroupita guianensis Aubl.) is a well-documented botanical source of isatin.[3][4][5][6][7][8][9] Its flowers, in particular, have been a focus for the isolation of this indole.[1][8][10] While the presence of isatin in C. guianensis is established, the existence of its hydroxylated derivatives, such as this compound, is a compelling hypothesis based on the common metabolic pathways of hydroxylation in plants. Additionally, hydroxylated isatins have been successfully isolated from microorganisms, specifically Streptomycetes, indicating that microbial sources are also a promising avenue for discovery.[11]

This guide will focus on a proposed methodology for the isolation of this compound from the flowers of Couroupita guianensis.

A Strategic Approach to Isolation and Purification

The isolation of a specific hydroxylated isatin from a complex natural matrix requires a multi-step approach, combining selective extraction with high-resolution chromatographic techniques. The following workflow is a comprehensive strategy designed to achieve this.

Sources

- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. kahedu.edu.in [kahedu.edu.in]

- 7. ajpp.in [ajpp.in]

- 8. ijpsonline.com [ijpsonline.com]

- 9. phcogj.com [phcogj.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

physicochemical properties of 7-Hydroxyisatin

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxyisatin

Abstract

This compound (7-hydroxy-1H-indole-2,3-dione) is a hydroxylated derivative of the versatile isatin scaffold, a privileged core structure in medicinal chemistry. The strategic placement of a hydroxyl group at the 7-position significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and metabolic profile, making a thorough understanding of its physicochemical characteristics essential for its application in drug discovery and materials science. This guide provides a comprehensive analysis of the core , including its solubility, acid-base characteristics, and spectroscopic profile. Due to the limited availability of direct experimental data for this specific isomer, this document integrates theoretical principles with empirical data from closely related analogs to provide robust estimations and validated experimental protocols for its characterization. This work is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the study and application of isatin derivatives.

Introduction: The Isatin Scaffold in Modern Research

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound renowned for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Its derivatives form the basis of numerous therapeutic candidates and approved drugs. The physicochemical properties of these derivatives, such as solubility and acidity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles, governing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME).

This compound is a particularly interesting analog. The phenolic hydroxyl group at the C-7 position can act as a key pharmacophoric feature, participating in hydrogen bonding with biological targets, and serving as a potential site for metabolic conjugation or further chemical modification. This guide elucidates the essential properties that define its behavior in both chemical and biological systems.

Molecular Structure and Core Properties

The fundamental identity of this compound is defined by its molecular structure and associated identifiers. While a single, consistently cited CAS number for this compound is not readily found across major chemical databases, its structural definition is unambiguous.

| Property | Value | Source / Method |

| IUPAC Name | 7-hydroxy-1H-indole-2,3-dione | IUPAC Nomenclature |

| Synonyms | 7-Hydroxyindoline-2,3-dione | - |

| Molecular Formula | C₈H₅NO₃ | Calculated |

| Molecular Weight | 163.13 g/mol | Calculated[1] |

| CAS Number | Not definitively available | Database Search |

Solubility Profile

Solubility is a cornerstone of drug development, impacting bioavailability and formulation. The structure of this compound, containing both hydrogen bond donors (-OH, -NH) and acceptors (C=O), suggests a nuanced solubility profile. It is expected to be poorly soluble in non-polar solvents and water, but show improved solubility in polar aprotic solvents capable of disrupting intermolecular hydrogen bonds.

Expected Solubility:

-

Water & PBS: Predicted to be poorly soluble. The parent compound, isatin, is sparingly soluble in water (0.19 g/L at 20°C)[2].

-

Polar Protic Solvents (e.g., Ethanol): Predicted to have low to moderate solubility. The analogous 5-hydroxyisatin is reported as insoluble in ethanol[3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Predicted to be soluble. 5-hydroxyisatin is soluble in DMSO (5 mg/mL) and DMF (3 mg/mL), and this trend is expected to hold for the 7-hydroxy isomer[3].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for quantifying the solubility of this compound in various solvent systems.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can validate the minimum time required.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling & Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Acid-Base Properties (pKa)

This compound is an amphiprotic molecule with two primary acidic sites: the N-H proton of the lactam and the phenolic 7-OH proton. The pKa values are critical for predicting the ionization state of the molecule at physiological pH, which profoundly affects its membrane permeability and receptor interactions.

-

N-H Acidity: The pKa of the N-H proton in the parent isatin is approximately 10.34[2]. The 7-hydroxy substituent is not expected to alter this value dramatically.

-

Phenolic Acidity: The pKa of phenol is approximately 9.95[4]. In this compound, the electron-withdrawing effect of the adjacent dicarbonyl system will increase the acidity (lower the pKa) of the phenolic proton. Therefore, the pKa of the 7-OH group is estimated to be in the range of 8.0-9.5 .

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorbance spectrum as a function of pH to determine the pKa.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a solvent miscible with water, such as methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with identical total compound concentration but varying pH.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-450 nm) for each buffered solution.

-

Data Analysis: Plot the absorbance at a specific wavelength where the ionized and non-ionized forms have different absorptivities against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following sections detail the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 7-hydroxy-4-methylcoumarin[5].

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|

| ~11.1 | s (broad) | N-H | Amide proton, chemical shift can be variable. |

| ~10.0 | s (broad) | O-H | Phenolic proton, may exchange with water. |

| ~7.3-7.4 | t | H-5 | Aromatic proton, coupled to H-4 and H-6. |

| ~6.9-7.0 | d | H-6 | Aromatic proton, coupled to H-5. |

| ~6.8-6.9 | d | H-4 | Aromatic proton, coupled to H-5. |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~184 | C-3 (C=O) | Ketone carbonyl. |

| ~160 | C-2 (C=O) | Lactam carbonyl. |

| ~150 | C-7a | Quaternary carbon attached to Nitrogen. |

| ~148 | C-7 | Quaternary carbon attached to -OH. |

| ~138 | C-5 | Aromatic CH. |

| ~120 | C-3a | Quaternary carbon. |

| ~118 | C-4 | Aromatic CH. |

| ~115 | C-6 | Aromatic CH. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

¹³C NMR Acquisition: Acquire a ¹³C spectrum with proton decoupling. A greater number of scans will be required compared to ¹H NMR. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.5 ppm).

-

2D NMR (Optional): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | O-H Stretch (broad) | Phenolic Hydroxyl |

| 3300-3100 | N-H Stretch | Lactam Amide |

| ~1740 | C=O Stretch | C-3 Ketone |

| ~1700 | C=O Stretch | C-2 Lactam |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenolic C-O |

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: Gently grind ~1 mg of dry this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The conjugated system of this compound results in characteristic absorption bands in the UV-Vis region. The position of the absorption maximum (λmax) is sensitive to the solvent and the electronic effects of substituents.

-

Expected λmax: Based on data from 5-hydroxyisatin (λmax at 214, 255 nm) and 7-hydroxy-4-methylcoumarin (λmax at 337 nm in methanol), this compound is expected to exhibit strong absorbance in the UV region, likely with two or more distinct bands between 220 nm and 350 nm [3][5]. The 7-OH group, being an auxochrome, is expected to cause a bathochromic (red) shift compared to unsubstituted isatin.

Biological Context and Developmental Workflow

The physicochemical properties detailed in this guide are fundamental to the rational design of new therapeutic agents based on the this compound scaffold. These properties directly influence how the molecule interacts with biological systems and dictate the necessary strategies for formulation and delivery.

Caption: General workflow for physicochemical characterization.

Conclusion

This compound presents a valuable scaffold for chemical and pharmacological exploration. This guide has synthesized the available information on its core physicochemical properties, providing a framework for its study. While direct experimental data remains sparse, the principles of physical organic chemistry, supported by data from analogous structures, allow for reliable prediction of its solubility, acidity, and spectroscopic behavior. The detailed protocols provided herein offer a standardized approach for researchers to generate the empirical data needed to fully unlock the potential of this promising molecule in drug discovery and beyond.

References

-

PubChem. (n.d.). 7-Hydroxyindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Yusri, Y. M., et al. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. Retrieved from [Link]

-

ChemWhat. (n.d.). Ethyl N-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate CAS#: 39668-74-1. Retrieved from [Link]

- Gadkhe, S. A., & Naik, A. B. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.

-

CAS. (n.d.). N-[[5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester. Common Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 7-Hydroxycoumarin. NIST Chemistry WebBook. Retrieved from [Link]

- Zhang, Y., et al. (2016). The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Guang Pu Xue Yu Guang Pu Fen Xi, 36(8), 2465-71.

-

PubChem. (n.d.). 5-Hydroxyisatin. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Kurdy, M. J., et al. (2023). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 64(3), 1345-1358.

- Anveshana's International Journal of Research in Pharmacy and Life Sciences. (n.d.).

- Molecules. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

-

The Good Scents Company. (n.d.). menthane carboxamidoethyl acetate. Retrieved from [Link]

- Iraqi Academic Scientific Journals. (2023). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity.

- International Journal of Pharmaceutical Sciences and Research. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin)

- Journal de la Société Chimique de Tunisie. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography.

-

PubChem. (n.d.). 7-Hydroxymitragynine. National Center for Biotechnology Information. Retrieved from [Link]

- CLAS. (n.d.). Table of Acids with Ka and pKa Values.

-

Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link]

Sources

- 1. Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. library.gwu.edu [library.gwu.edu]

- 5. researchgate.net [researchgate.net]

7-Hydroxyisatin: A Comprehensive Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of 7-Hydroxyisatin, an intriguing heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, nomenclature, and key physicochemical properties. Furthermore, this guide will explore its potential biological activities, plausible synthetic routes, and the spectroscopic techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the isatin scaffold.

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound. Its rigid, planar structure, featuring both a keto and a lactam moiety, provides a unique platform for molecular interactions. The isatin core is considered a "privileged scaffold" in drug discovery due to its ability to bind to a wide range of biological targets. Derivatives of isatin have demonstrated a remarkable spectrum of pharmacological activities, including anticonvulsant, antiviral, antimicrobial, and anticancer properties. The strategic placement of substituents on the aromatic ring of the isatin nucleus allows for the fine-tuning of its biological activity and pharmacokinetic properties.

This compound: Chemical Identity and Properties

Chemical Structure and IUPAC Nomenclature

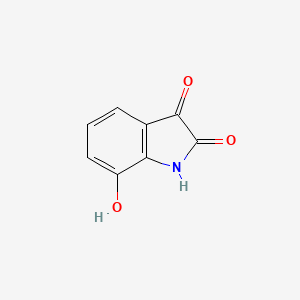

This compound is a derivative of isatin where a hydroxyl group is substituted at the 7-position of the indole ring.

Chemical Structure:

A Technical Guide to the Spectroscopic Characterization of 7-Hydroxyisatin

Authored by a Senior Application Scientist

Introduction: 7-Hydroxyisatin, a hydroxylated derivative of the privileged isatin scaffold, is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Isatin and its derivatives exhibit a broad spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties. The introduction of a hydroxyl group at the 7-position can significantly influence the molecule's electronic properties, solubility, and biological interactions, making its precise structural elucidation paramount for further research and application. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR will identify the number and connectivity of protons, while ¹³C NMR will reveal the carbon skeleton.

A. Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH, -NH).

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a ¹H NMR spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Following ¹H NMR acquisition, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Analyze the coupling patterns (e.g., singlets, doublets, triplets) in the ¹H NMR spectrum to deduce the connectivity of adjacent protons.

-

B. Visualization of the NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

C. Expected NMR Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of isatin and its substituted derivatives, as direct experimental data for this compound is not consistently available in public literature.[3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11.0 | s (broad) | 1H | N-H | The chemical shift of the amide proton can be variable and the peak is often broad due to hydrogen bonding and exchange. |

| ~10.0 | s (broad) | 1H | Ar-OH | The phenolic proton signal is typically broad and its chemical shift is solvent and concentration-dependent. |

| ~7.2-7.4 | m | 1H | H-5 | Aromatic proton, expected to be a multiplet due to coupling with H-4 and H-6. |

| ~6.8-7.0 | d | 1H | H-6 | Aromatic proton, expected to be a doublet. |

| ~6.7-6.9 | d | 1H | H-4 | Aromatic proton, expected to be a doublet. |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~184 | C-2 (C=O) | The two carbonyl carbons of the isatin core are significantly deshielded and appear at the downfield end of the spectrum.[3] |

| ~158 | C-3 (C=O) | The chemical shift of this carbonyl carbon is influenced by the adjacent nitrogen atom.[3] |

| ~150 | C-7a | Quaternary aromatic carbon. |

| ~145 | C-7 | Aromatic carbon attached to the hydroxyl group. |

| ~125-135 | C-5 | Aromatic methine carbon. |

| ~115-125 | C-4, C-6 | Aromatic methine carbons. |

| ~110 | C-3a | Quaternary aromatic carbon. |

D. Interpretation of NMR Spectra

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton of the isatin ring, and the phenolic -OH proton. The aromatic region will likely display a complex pattern due to spin-spin coupling between the protons on the benzene ring. The broad singlets for the N-H and O-H protons are characteristic and their exchange with D₂O can be used for confirmation.

The ¹³C NMR spectrum is anticipated to show eight distinct signals, corresponding to the eight carbon atoms in the this compound molecule. The two carbonyl carbons will be the most downfield signals. The chemical shifts of the aromatic carbons will be influenced by the electron-donating hydroxyl group.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer or position the ATR accessory.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed absorption frequencies with the vibrational modes of the functional groups present in this compound.

-

B. Visualization of the IR Spectroscopy Workflow

Caption: Workflow for IR Spectroscopic Analysis.

C. Expected IR Spectroscopic Data for this compound

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3400-3200 | Strong, Broad | O-H Stretch | Characteristic of the phenolic hydroxyl group, often broad due to hydrogen bonding. |

| ~3300-3100 | Medium, Broad | N-H Stretch | Typical for the amide N-H bond in the isatin ring.[3] |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Corresponds to the stretching vibrations of the C-H bonds on the aromatic ring.[4] |

| ~1740-1720 | Strong | C=O Stretch (C-2) | Ketonic carbonyl stretching vibration. |

| ~1700-1680 | Strong | C=O Stretch (C-3) | Amide carbonyl stretching vibration. |

| ~1620-1580 | Medium | C=C Stretch (Aromatic) | In-ring carbon-carbon stretching vibrations of the aromatic ring.[4] |

| ~1300-1200 | Strong | C-O Stretch | Phenolic C-O stretching vibration. |

D. Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be rich in information. The presence of a broad band in the 3400-3200 cm⁻¹ region would be a strong indication of the hydroxyl group. The N-H stretching vibration of the isatin ring is also expected in this region. The two distinct, strong absorption bands in the carbonyl region (1740-1680 cm⁻¹) are characteristic of the isatin core. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

A. Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Ionization:

-

Introduce the sample solution into the mass spectrometer.

-

Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of ion intensity versus m/z.

-

Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

B. Visualization of the Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometric Analysis.

C. Expected Mass Spectrometric Data for this compound

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 163.03 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₈H₅NO₃. |

| 164.04 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI-MS. |

| 135.04 | [M-CO]⁺ | Loss of a carbonyl group (28 Da) is a common fragmentation pathway for isatins. |

| 107.05 | [M-2CO]⁺ | Subsequent loss of the second carbonyl group. |

D. Interpretation of Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak (or protonated molecular ion peak) that confirms its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, providing further confidence in the compound's identity. The fragmentation pattern, particularly the characteristic loss of one or two carbonyl groups, can provide valuable structural information and confirm the presence of the isatin core.

IV. Conclusion

The comprehensive spectroscopic characterization using NMR, IR, and MS is indispensable for the unambiguous structural elucidation of this compound. Each technique provides complementary information, and together they form a self-validating system for confirming the identity and purity of this important molecule. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals working with this compound and related compounds.

V. References

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. (2017). PubMed. Retrieved January 15, 2026, from [Link]

-

New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. (n.d.). DergiPark. Retrieved January 15, 2026, from [Link]

-

Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. (2018). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

-

Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). International Journal of Scientific Research in Science and Technology. Retrieved January 15, 2026, from [Link]

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

1H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

-

The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

-

[The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory]. (2015). PubMed. Retrieved January 15, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. Retrieved January 15, 2026, from [Link]

-

(PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 15, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved January 15, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved January 15, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

-

Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2023). Iraqi Journal of Science. Retrieved January 15, 2026, from [Link]

-

An insight into high-resolution mass-spectrometry data. (2007). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Mass spectrometry-based proteomics data from thousands of HeLa control samples. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION OF 7-AZAISATIN DERIVATIVES. (n.d.). Anveshana's International Publication. Retrieved January 15, 2026, from [Link]

-

Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. (2023). Iraqi Academic Scientific Journals. Retrieved January 15, 2026, from [Link]

-

Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (2013). MDPI. Retrieved January 15, 2026, from [Link]

-

H AND 13C NMR DATA FOR 6, 7-DIHYDROXYCOUMARIN. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). Organic Chemistry Tutor. Retrieved January 15, 2026, from [Link]

-

Mass Spectrometric Analysis of Histone Proteoforms. (2014). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Publications | Advancing Mass Spectrometry Research. (n.d.). MassMatrix. Retrieved January 15, 2026, from [Link]

Sources

The Case of the Missing Isomer: A Technical Guide to the Putative Endogenous Role of 7-Hydroxyisatin

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isatin, an endogenous tryptophan metabolite, is a recognized neuromodulator with a wide array of biological activities, most notably the inhibition of monoamine oxidase (MAO) enzymes. Its derivatives, particularly hydroxylated forms, have garnered significant interest for their therapeutic potential. While the presence and activity of isomers like 5-hydroxyisatin are documented, the endogenous existence and physiological significance of 7-Hydroxyisatin remain an open and compelling scientific question. This technical guide synthesizes the known biochemistry of isatins, explores the structure-activity relationships that govern their function, and critically evaluates the basis for the hypothetical endogenous presence of this compound. We provide a forward-looking experimental framework, detailing the sophisticated analytical methodologies required to definitively establish its existence, quantify its levels in biological matrices, and elucidate its potential role in biological systems.

The Endogenous Landscape of Isatin and its Derivatives

Isatin (1H-indole-2,3-dione) is an oxidized indole endogenously produced in mammalian tissues and body fluids from the metabolism of tryptophan.[1] It was first identified as a component of "tribulin," an endogenous MAO inhibitor that accumulates under stress.[2] This foundational discovery positioned isatin as a key molecule in the biochemical response to physiological and psychological stress. Its biological activities are pleiotropic, ranging from the modulation of neurotransmitter levels through MAO inhibition to interaction with guanylyl cyclase and other signaling proteins.[3][4]

The biological activity of isatin derivatives is profoundly influenced by the substitution pattern on the aromatic ring. Structure-activity relationship (SAR) studies have consistently shown that the position of functional groups dictates both the potency and selectivity of these molecules as enzyme inhibitors.[5] For instance, hydroxylation at the C5 position (5-hydroxyisatin) results in a potent inhibitor of MAO-A, while substitutions at the C5 and C6 positions with other moieties can enhance selectivity for MAO-B.[6] This exquisite sensitivity to substitution patterns provides the logical foundation for investigating other, as-yet-unconfirmed, hydroxylated isomers like this compound.

The Biosynthetic Question: Could this compound be Formed in vivo?

The metabolic pathway to isatin is believed to originate from tryptophan. However, the precise enzymatic steps leading to hydroxylated derivatives in specific positions are not fully elucidated.

Known Tryptophan Hydroxylation

The primary route of tryptophan hydroxylation in mammals is catalyzed by tryptophan hydroxylase (TPH), which exists in two isoforms (TPH1 and TPH2).[7] These enzymes are highly specific for the 5-position of the indole ring, leading to the production of 5-hydroxytryptophan, the direct precursor to serotonin.[8][9] There is currently no definitive evidence for a mammalian "tryptophan-7-hydroxylase" that would create the precursor for this compound.

Hypothetical Pathways to this compound

Despite the absence of a known dedicated enzyme, two plausible hypotheses for the endogenous formation of this compound can be proposed:

-

Promiscuous Cytochrome P450 Activity: Cytochrome P450 (CYP) enzymes are a superfamily of versatile monooxygenases responsible for metabolizing a vast array of endogenous and exogenous compounds.[10] Aromatic hydroxylation is a canonical CYP-mediated reaction.[11][12] It is conceivable that a specific CYP isozyme could catalyze the direct hydroxylation of either tryptophan or isatin itself at the C7 position. This metabolic route is well-documented for the hydroxylation of indole into indoxyl by CYP2E1, demonstrating the capacity of CYPs to act on the indole core.[13]

-

Gut Microbiome Metabolism: The gut microbiota possesses a vast and diverse enzymatic repertoire that significantly contributes to host metabolism. It is possible that microbial enzymes within the gut could metabolize tryptophan or its derivatives, including isatin, to produce this compound, which could then be absorbed into systemic circulation.

The following diagram illustrates these hypothetical biosynthetic routes.

Caption: Hypothetical biosynthetic pathways to this compound.

Predicted Biological Activity and Potential Significance

Based on SAR studies of other isatin derivatives, we can postulate the potential biological activity of this compound.[14] The placement of a hydroxyl group at C7 would significantly alter the electronic and steric properties of the molecule compared to isatin and 5-hydroxyisatin. This would likely modify its binding affinity and selectivity for MAO-A and MAO-B. Given that isatin itself has higher selectivity for MAO-B, and 5-hydroxyisatin is a potent MAO-A inhibitor, this compound could present a unique inhibitory profile, potentially offering novel selectivity for one isoform or a balanced inhibition of both.[3]

If it exists endogenously, this compound could function as a subtle modulator of monoaminergic neurotransmission in specific brain regions or peripheral tissues, contributing to the complex regulation of mood, anxiety, and stress responses.

An Experimental Blueprint for the Discovery and Validation of Endogenous this compound

The definitive confirmation of this compound as an endogenous molecule requires a rigorous, multi-stage analytical approach. The primary challenge lies in achieving the sensitivity and specificity needed to detect and quantify a potentially low-abundance metabolite in complex biological matrices like brain tissue and plasma. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this task.

Proposed Analytical Workflow

The diagram below outlines a comprehensive workflow for the identification and quantification of this compound.

Caption: Proposed workflow for this compound analysis.

Detailed Hypothetical Protocol: Quantification of this compound in Rat Brain Tissue

This protocol is a self-validating system, incorporating an internal standard for robust quantification and requiring comparison to an authentic chemical standard for definitive identification.

I. Materials and Reagents

-

Chemicals: this compound authentic standard, Stable Isotope-Labeled this compound (e.g., ¹³C₆-7-Hydroxyisatin) as internal standard (IS), HPLC-grade acetonitrile, methanol, ethyl acetate, and formic acid.

-

Tissues: Flash-frozen rat brain tissue (e.g., striatum, hippocampus).

-

Solutions:

-

Extraction Buffer: 0.1% Formic acid in water.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

II. Sample Preparation

-

Weighing: Weigh approximately 100 mg of frozen brain tissue.

-

Homogenization: Add 500 µL of ice-cold Extraction Buffer. Homogenize thoroughly using a bead beater or ultrasonic probe. Keep samples on ice.

-

Internal Standard Spiking: Add 10 µL of IS solution (e.g., 100 ng/mL in methanol) to each homogenate.

-

Protein Precipitation & Extraction: Add 1.5 mL of ice-cold ethyl acetate. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (95:5, v/v). Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an HPLC vial.

III. HPLC-MS/MS Conditions

-

HPLC System: A UHPLC system capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Column Temperature: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 6.0 95 7.0 95 7.1 5 | 10.0 | 5 |

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

IV. MRM Transitions (Hypothetical) To establish the MRM transitions, an authentic standard of this compound would be infused into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) and its most stable, high-abundance product ions upon fragmentation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 164.03 | To be determined | To be optimized |

| ¹³C₆-7-OH-Isatin (IS) | 170.05 | To be determined | To be optimized |

V. Data Analysis and Validation

-

Quantification: Calculate the peak area ratio of the endogenous this compound to the IS.

-

Calibration Curve: Prepare a calibration curve using the authentic standard (spiked into a blank matrix) to determine the concentration of the analyte in the samples.

-

Validation: The method must be validated according to regulatory guidelines, assessing linearity, lower limit of quantification (LLOQ), accuracy, precision (intra- and inter-day), and extraction recovery.

-

Confirmation: The retention time of the putative endogenous peak must exactly match that of the authentic standard. The ratio of multiple product ion transitions for the endogenous compound should match those of the standard.

Conclusion and Future Directions

The existence of this compound as an endogenous molecule in biological systems is, at present, a compelling hypothesis rather than an established fact. The well-defined structure-activity relationships of other isatin isomers strongly suggest that if present, this compound would possess a unique pharmacological profile, likely acting as a modulator of monoamine oxidase activity. Its discovery would add a new layer of complexity to our understanding of tryptophan metabolism and its role in neurochemistry.

The path forward is clear and relies on the rigorous application of advanced analytical chemistry. The experimental blueprint provided here offers a robust strategy for researchers to undertake the definitive search for this compound. Success in this endeavor would not only identify a new endogenous molecule but could also unveil a novel target for therapeutic intervention in neurological and psychiatric disorders.

References

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. [Link][15][14][16]

-

The evaluation of isatin analogues as inhibitors of monoamine oxidase. Chemical Biology & Drug Design. [Link][5]

-

Structure−activity relationship for phenacyloxindoles based isatin derivatives. ResearchGate. [Link]

-

Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. PubMed. [Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ResearchGate. [Link]

-

Quantitation of the enantiomers of rimantadine and its hydroxylated metabolites in human plasma by gas chromatography/mass spectrometry. PubMed. [Link]

-

The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. PubMed Central. [Link][7]

-

Molecular Evolution of Tryptophan Hydroxylases in Vertebrates: A Comparative Genomic Survey. PubMed Central. [Link][8]

-

Fluorimetric determination of isatin in human urine and serum by liquid chromatography postcolumn photoirradiation. PubMed. [Link]

-

Determination of isatin, a new neurochemical modulator, in urine by HPLC. ResearchGate. [Link]

-

Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues. PubMed. [Link][6]

-

A structural approach into human tryptophan hydroxylase and its implications for the regulation of serotonin biosynthesis. PubMed. [Link][9]

-

Inhibition of monoamine oxidase by (E)-styrylisatin analogues. PubMed. [Link]

-

Determination of Rimantadine and Its Hydroxylated Metabolites in Human Plasma and Urine. PubMed. [Link]

-

(PDF) Estimation of isatin in spiked plasma samples using high performance liquid chromatography. ResearchGate. [Link]

-

Biological targets for isatin and its analogues: Implications for therapy. PubMed Central. [Link][1]

-

Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. PubMed Central. [Link]

-

Structural insights into monoamine oxidase inhibitory potency and selectivity of 7-substituted coumarins from ligand- and target-based approaches. PubMed. [Link]

-

The effect of isatin (tribulin) on metabolism of indoles in the rat brain and pineal: in vitro and in vivo studies. PubMed. [Link][2]

-

Mechanism of aromatic hydroxylation by cytochrome P450. ResearchGate. [Link][11]

-

H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. PubMed. [Link]

-

SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed Central. [Link]

-

Chemical mechanisms for cytochrome P-450 hydroxylation: evidence for acylation of heme-bound dioxygen. PubMed Central. [Link]

-

H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. PubMed Central. [Link][10]

-

Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. ResearchGate. [Link][12]

-

Hydroxycoumarins as selective MAO-B inhibitors. PubMed. [Link]

-

Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release. PubMed. [Link][3]

-

High-Resolution Mass Spectrometry and Chemometrics for the Detailed Characterization of Short Endogenous Peptides in Milk By-Products. MDPI. [Link]

-

Metabolic pathways showing role of indole 3-hydroxylation in vivo (A) and in vitro (B). ResearchGate. [Link][13]

-

The influence of isatin on guanylyl cyclase of rat heart membranes. PubMed. [Link][4]

-

Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity. PubMed. [Link]

-

Determination of the disulfide bond pattern of the endogenous and recombinant angiogenesis inhibitor endostatin by mass spectrometry. PubMed. [Link]

-

Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. PubMed Central. [Link]

Sources

- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of isatin (tribulin) on metabolism of indoles in the rat brain and pineal: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of isatin on guanylyl cyclase of rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Evolution of Tryptophan Hydroxylases in Vertebrates: A Comparative Genomic Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A structural approach into human tryptophan hydroxylase and its implications for the regulation of serotonin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

preliminary biological screening of 7-Hydroxyisatin

An In-Depth Technical Guide to the Preliminary Biological Screening of 7-Hydroxyisatin

Authored by a Senior Application Scientist

Preamble: The Scientific Rationale for Screening this compound

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, renowned for its presence in natural products and its versatile biological activities.[1][2] Derivatives of isatin have demonstrated a vast pharmacological spectrum, including anticancer, antioxidant, antimicrobial, and enzyme inhibitory properties.[3][4][5] The specific analogue, this compound, which incorporates a hydroxyl group at the C7 position of the indole ring, presents a compelling case for comprehensive biological evaluation. The introduction of a hydroxyl group can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and overall hydrophilicity, potentially modulating its interaction with biological targets and enhancing specific activities.

This guide provides a strategic framework for the . It is designed for drug discovery and development scientists, offering not just protocols, but the causal reasoning behind experimental choices. Our approach is a tiered, multi-faceted screening cascade designed to efficiently identify and validate the most promising therapeutic potential of this molecule.

Part 1: A Strategic Framework for Preliminary Screening

A successful preliminary screening campaign is not a random collection of assays but a logical, resource-conscious progression. The goal is to cast a wide net initially with cost-effective, high-throughput assays and then to follow promising leads with more specific, mechanism-of-action studies. This tiered approach maximizes the discovery potential while minimizing resource expenditure.

The proposed workflow begins with a foundational assessment of this compound's antiproliferative and antioxidant activities, two of the most prominent bioactivities associated with the isatin scaffold.[2][6] Positive results in this initial tier trigger a cascade into secondary, more mechanistic assays.

Caption: Tiered workflow for this compound screening.

Part 2: Tier 1 - Foundational Bioactivity Assessment

The initial tier of screening utilizes robust, well-validated assays to provide a broad overview of the compound's biological potential.

Antiproliferative and Cytotoxicity Screening

Scientific Rationale: The isatin core is a common feature in many anticancer agents.[7][8] Therefore, assessing the ability of this compound to inhibit cancer cell growth is a primary objective. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an effective proxy for cell viability. A panel of cancer cell lines representing different tissue origins (e.g., breast, colon, lung) is recommended to identify potential tissue-specific activity.[9]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the compound or vehicle control (DMSO, final concentration ≤0.5%).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Hypothetical Antiproliferative Activity

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.1 |

| HCT-116 | Colorectal Carcinoma | 8.2 ± 1.5 |

| A549 | Lung Carcinoma | 25.4 ± 3.3 |

| Doxorubicin (Control) | - | 0.08 ± 0.01 |

Antioxidant Capacity Assessment

Scientific Rationale: Phenolic hydroxyl groups are classic structural motifs for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for radical scavenging ability.[10][11] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. A blank will contain only methanol.

-

Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the half-maximal effective concentration (EC₅₀).

Data Presentation: Hypothetical Antioxidant Activity

| Compound | DPPH Scavenging EC₅₀ (µg/mL) |

| This compound | 45.6 ± 4.7 |

| Ascorbic Acid (Control) | 5.2 ± 0.8 |

Part 3: Tier 2 - Mechanistic Elucidation

If Tier 1 screening reveals promising activity (e.g., an IC₅₀ < 20 µM in an anticancer assay), the next logical step is to investigate the underlying mechanism of action.

Investigating the Mechanism of Cell Death

Scientific Rationale: A reduction in cell viability can occur through apoptosis (programmed cell death) or necrosis. Distinguishing between these is critical. Apoptosis is a controlled process and often a desired outcome for anticancer agents.[6] The Annexin V-FITC and Propidium Iodide (PI) assay is a gold standard for this purpose.[4] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.

Caption: Apoptosis detection via Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Flow Cytometry Assay

-

Treatment: Treat cancer cells (e.g., HCT-116) with this compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately using a flow cytometer. Data from at least 10,000 events should be collected for each sample. The cell population will be differentiated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Enzyme Inhibition Screening

Scientific Rationale: Isatin derivatives are known to inhibit various enzymes, particularly protein kinases, which are critical regulators of cell signaling and frequent targets in oncology.[8][12] Screening this compound against a panel of clinically relevant kinases (e.g., VEGFR-2, EGFR, CDK2) can quickly identify specific molecular targets.

General Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

-

Assay Principle: These assays typically measure the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, leading to a low signal, while inhibition results in less ATP consumption and a high signal.

-

Reaction Setup: In a 384-well plate, combine the specific kinase, its substrate peptide, and ATP.

-

Compound Addition: Add this compound at various concentrations.

-

Kinase Reaction: Incubate at room temperature to allow the phosphorylation reaction to proceed.

-

Detection: Add a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each kinase.

Part 4: Data Interpretation and Path Forward

The preliminary biological screen provides a vital first look at the therapeutic potential of this compound.

-

Potent and Selective Anticancer Activity: If this compound shows a low micromolar IC₅₀ against a specific cell line and induces apoptosis, this is a strong lead. The next steps would involve identifying the specific kinase it inhibits and progressing to in vivo animal models.

-

Moderate Antioxidant Activity: If the compound is a moderate antioxidant but has weak anticancer activity, its potential may lie in applications related to oxidative stress-related diseases. Further antioxidant assays (e.g., FRAP, ABTS) would be warranted to confirm the mechanism.[13]

-

Broad-Spectrum, Moderate Activity: If the compound shows weak to moderate activity across multiple assays, it may be a candidate for chemical modification to improve potency and selectivity for a specific target.

This structured, hypothesis-driven screening process ensures that research efforts are focused efficiently, paving a clear path from initial discovery to potential preclinical development.

References

-

PubMed. (n.d.). Biological activities of isatin and its derivatives. Retrieved from [Link]

-

IOPscience. (2018). Synthesis and biological evaluation of some isatin derivatives for antimicrobial properties. Retrieved from [Link]

-

International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Retrieved from [Link]

-

PubMed. (2015). Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. Retrieved from [Link]

-

PubMed Central. (n.d.). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Retrieved from [Link]

-

PubMed. (2018). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Retrieved from [Link]

-

PubMed Central. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Retrieved from [Link]

-

PubMed. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Retrieved from [Link]

-

PubMed Central. (2022). A survey of isatin hybrids and their biological properties. Retrieved from [Link]

-

PubMed. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (2023). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]

-

PubMed. (2021). Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors. Retrieved from [Link]

-

Frontiers. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Retrieved from [Link]

-

PubMed Central. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]

-

MDPI. (2023). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Retrieved from [Link]

-

MDPI. (2024). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Retrieved from [Link]

-

Digital Repository of Scientific Institutes. (2023). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Retrieved from [Link]

-

ResearchGate. (2018). PRELIMINARY PHYTOCHEMICAL SCREENING AND TO EVALUATE THE ANTI-MICROBIAL ACTIVITY OF HYDRO-ALCOHOLIC and PETROLEUM ETHER EXTRACT OF JASMINE ROOT (NYCTANTHES ARBOUR-TRISTIS). (FAMILY-NYCTAGINACEAE). Retrieved from [Link]

-

MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Retrieved from [Link]

Sources

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.irapa.org [journals.irapa.org]

- 3. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 9. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxyisatin mechanism of action initial studies

An In-Depth Technical Guide to Initial Mechanistic Studies of 7-Hydroxyisatin

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic structure renowned for its diverse and potent pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2][3] The synthetic versatility of the isatin ring allows for substitutions that can significantly modulate its biological profile, making its derivatives prime candidates for drug discovery.[3][4] This guide focuses on this compound, a specific analog whose mechanism of action remains to be fully elucidated. As a Senior Application Scientist, this document provides a structured, rationale-driven approach to the initial investigation of its primary mechanisms. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring each proposed study is a self-validating system. The core hypotheses explored herein are based on established activities of the broader isatin class: (1) Protein Kinase Inhibition , (2) Induction of Apoptosis , and (3) Disruption of Microtubule Dynamics . Each section provides detailed, field-proven protocols, data interpretation frameworks, and the foundational science underpinning the experimental design.

Part 1: The Isatin Scaffold: A Foundation for Therapeutic Potential

Isatin is an endogenous molecule found in mammalian tissues and various plants.[4][5] Its derivatives have been the focus of intense research, leading to compounds that have entered preclinical and clinical trials.[4] The key to their success lies in the reactive carbonyl groups at the C2 and C3 positions and the modifiable nitrogen at position 1, which serve as handles for creating vast libraries of structurally diverse compounds.[2][3]

Structure-activity relationship (SAR) studies have consistently shown that substitutions on the aromatic ring, such as halogens or hydroxyl groups, can enhance potency and selectivity.[4][6][7] Specifically, hydroxylation can alter pharmacokinetic properties and introduce new hydrogen bonding capabilities, potentially strengthening interactions with biological targets. The placement of a hydroxyl group at the C7 position of this compound prompts a systematic investigation into several well-established mechanisms of action associated with this scaffold.

Part 2: Hypothesis 1: Inhibition of Protein Kinases

Scientific Rationale: The dysregulation of protein kinase signaling is a hallmark of cancer and other diseases.[8][9] Numerous isatin derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), VEGFR2, and EGFR, making this a primary and logical starting point for our investigation.[4][10] The core isatin structure can mimic the hinge-binding motifs of ATP, enabling competitive inhibition.

Experimental Workflow: Kinase Inhibition Screening

The following workflow outlines a systematic approach to identifying and validating kinase inhibition, moving from a broad screen to specific potency determination.

Caption: Workflow for kinase inhibitor discovery.

Protocol 1: Broad-Spectrum Kinase Panel Screening

This protocol describes a universal, luminescence-based assay suitable for high-throughput screening. The principle relies on quantifying the amount of ADP produced during the kinase reaction; lower ADP levels indicate higher inhibition.[8][11]

Methodology:

-

Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and ATP solution according to a commercial kit protocol (e.g., ADP-Glo™ Kinase Assay, Promega).[11]

-

Compound Plating: Dispense 1 µL of 10 µM this compound (final concentration) into the wells of a 384-well plate. Include wells with a known inhibitor (positive control) and DMSO only (vehicle/negative control).

-

Kinase Reaction: Add 2 µL of the specific kinase/substrate mix to each well, followed by 2 µL of ATP solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may need optimization depending on the kinase's activity.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

Data Presentation: Hypothetical Kinase Screening Results

| Kinase Target | Family | % Inhibition at 10 µM | Hit? ( >50%) |

| CDK2/cyclin A | CMGC | 85.2% | Yes |

| VEGFR2 | TK | 78.9% | Yes |

| PKA | AGC | 12.5% | No |

| GSK-3β | CMGC | 65.1% | Yes |

| SRC | TK | 25.4% | No |

| HER2 | TK | 48.7% | No |

Protocol 2: IC₅₀ Determination for Hit Validation

This protocol establishes the potency of this compound against the "hit" kinases identified in the initial screen.[12]

Methodology:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

-

Assay Setup: Perform the kinase assay as described in Protocol 1, but instead of a single concentration, add 1 µL of each concentration from the serial dilution to the respective wells.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Part 3: Hypothesis 2: Induction of Apoptosis in Cancer Cells

Scientific Rationale: A primary desired outcome for anticancer agents is the induction of programmed cell death, or apoptosis. Many isatin derivatives exert their cytotoxic effects by activating apoptotic pathways.[1][5][13] Key hallmarks of apoptosis include the activation of effector caspases (like caspase-3 and -7), externalization of phosphatidylserine (PS) on the cell membrane, and DNA fragmentation.[14][15]

Signaling Pathway: Caspase-Mediated Apoptosis

This diagram illustrates the central role of effector caspases in executing the apoptotic program.

Caption: Simplified caspase activation cascade in apoptosis.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of the primary executioner caspases, providing direct evidence of apoptosis induction. It uses a proluminescent substrate that is cleaved by active caspase-3/7 to generate a signal.[16][17]

Methodology:

-

Cell Culture and Treatment: Seed a cancer cell line (e.g., MCF-7 breast cancer or HL60 leukemia cells) in a white, clear-bottom 96-well plate and allow them to adhere overnight. Treat cells with a dose range of this compound for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control and DMSO as a vehicle control.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's instructions.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Lysis and Detection: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. This reagent contains a buffer to lyse the cells and the caspase substrate.

-

Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the resulting luminescence using a plate reader.

-

Analysis: Normalize the data to cell number (can be done in a parallel plate using a viability assay like CellTiter-Glo®) and express the results as fold change over the vehicle control.

Data Presentation: Hypothetical Caspase-3/7 Activation

| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |